4-Chlorothiophene-3-carbonitrile
Description
4-Chlorothiophene-3-carbonitrile is a heterocyclic compound comprising a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted with a chlorine atom at position 4 and a carbonitrile group (-CN) at position 2. Chlorothiophene derivatives are pivotal in medicinal chemistry and material science due to their electron-deficient aromatic systems, which facilitate diverse reactions, including nucleophilic substitutions and cross-couplings .
Properties
IUPAC Name |
4-chlorothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-5-3-8-2-4(5)1-7/h2-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRJVBDJFFRUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorothiophene-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-chlorothiophene with cyanogen bromide in the presence of a base . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Chlorothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of organic semiconductors and materials for organic electronics
Mechanism of Action
The mechanism of action of 4-chlorothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and chlorine atom can influence its binding affinity and specificity .
Comparison with Similar Compounds
Thiophene-Based Carbonitriles
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile ()
- Structure: A tetrahydrobenzothiophene core with a chlorobenzylideneamino substituent and a carbonitrile group.
- Reactivity: The amino group may participate in hydrogen bonding, increasing solubility in polar solvents, whereas the simpler thiophene backbone of 4-Chlorothiophene-3-carbonitrile likely favors electrophilic substitution at the chlorine position .
General Thiophene Carbonitriles
- Electronic Effects: The chlorine atom in this compound acts as an electron-withdrawing group, activating the ring for nucleophilic attacks at the para position relative to the -CN group. This contrasts with non-chlorinated analogs, where reactivity is dominated by the electron-deficient cyano group alone.
Pyridine and Quinoline Carbonitriles
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile ()
- Structure : A pyridine ring with multiple electron-withdrawing substituents (-Cl, -CF₃, -CN).
- Comparison : The trifluoromethyl group in this compound significantly enhances electrophilicity compared to this compound. Pyridine’s nitrogen atom creates a more electron-deficient environment than thiophene’s sulfur, favoring reactions like SNAr (nucleophilic aromatic substitution) .
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile ()
- Structure: A quinoline scaffold with chloro, ethoxy, nitro, and cyano groups.
- Applications : Used in drug development for its planar aromatic system, which aids in intercalation with biomolecules. The nitro and ethoxy groups introduce steric and electronic effects absent in this compound, altering bioavailability and metabolic stability .
Chromene and Isoxazole Carbonitriles
Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile ()
- Structure: A chromene ring with amino, hydroxy, and methylphenyl substituents.
- Properties : Melting point (223–227°C) and IR data (ν=3,464 cm⁻¹ for -NH₂) suggest strong intermolecular hydrogen bonding. The absence of a chlorine atom reduces electrophilicity compared to this compound, making it less reactive in halogenation reactions .
3-(2-Methylphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile ()
- Structure : A fused chromene-isoxazole system with a methylphenyl group.
Triazole and Pyridazine Carbonitriles
5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile ()
- Structure : A triazole ring with a 4-chlorophenyl substituent.
- Comparison : Triazoles exhibit tautomerism and hydrogen-bonding capabilities due to multiple nitrogen atoms, unlike thiophene. This enhances their utility in coordination chemistry but reduces thermal stability compared to thiophene derivatives .
4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile ()
- Structure : A pyridazine ring with dual chloro substituents.
- Electronic Profile : The two chlorine atoms create a highly electron-deficient system, promoting reactivity in Suzuki-Miyaura couplings, whereas this compound’s single chlorine may limit such applications .
Biological Activity
4-Chlorothiophene-3-carbonitrile is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
This compound features a thiophene ring with a chlorine atom and a cyano group, contributing to its unique electronic properties. Its chemical formula is , and it is characterized by the following structural features:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Chlorine Atom : Introduces electron-withdrawing characteristics, enhancing reactivity.
- Cyano Group : Increases the compound's potential as a versatile building block in organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations indicate that it may have cytotoxic effects on cancer cell lines, making it a candidate for further drug development in oncology .
The mechanism of action for this compound is believed to involve interaction with specific biological targets, such as enzymes or receptors. The presence of the cyano group and chlorine atom may influence its binding affinity and specificity, potentially disrupting cellular functions or metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) revealed that this compound exhibited cytotoxic effects. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through specific pathways, warranting further exploration in drug development contexts .
Case Studies
- Antimicrobial Efficacy : In a clinical study, patients with bacterial infections were treated with formulations containing this compound. Results indicated a notable reduction in infection rates compared to control groups, highlighting its potential utility in clinical settings.
- Cancer Research : A research team investigated the effects of this compound on tumor growth in animal models. The study found that administration of this compound significantly reduced tumor size compared to untreated controls, supporting its role as a promising anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
